molecular formula C19H24N4O3S B2535764 5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941243-49-8

5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2535764
CAS No.: 941243-49-8
M. Wt: 388.49
InChI Key: ZOWXYRXGBVWCIF-UHFFFAOYSA-N
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Description

5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a butylamino group, a piperidine-1-sulfonyl group, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

5-(butylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-2-3-11-21-19-17(14-20)22-18(26-19)15-7-9-16(10-8-15)27(24,25)23-12-5-4-6-13-23/h7-10,21H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWXYRXGBVWCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the butylamino and piperidine-1-sulfonyl groups. Common reagents used in these reactions include butylamine, piperidine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. These reactors allow for precise control over reaction parameters, leading to more efficient and sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-(Butylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Butylamino group : Enhances solubility and biological activity.
  • Piperidine sulfonyl moiety : Known for its role in enzyme inhibition.
  • Oxazole ring : Contributes to the compound's stability and reactivity.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For example, derivatives of piperidine and oxazole have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The introduction of the butylamino group may enhance these effects by improving the compound's interaction with bacterial membranes.

Enzyme Inhibition

The piperidine sulfonyl group is particularly notable for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Research indicates that related compounds have demonstrated strong inhibitory effects, with some exhibiting IC50 values as low as 0.63 µM against AChE . This suggests that this compound could also possess significant enzyme inhibitory activity.

Anticancer Potential

Compounds containing oxazole rings have been investigated for their anticancer properties. In silico studies suggest that they may interact with specific protein targets involved in cancer cell proliferation . The sulfonamide functionality is known for its role in various therapeutic applications, including cancer chemotherapy, making this compound a candidate for further exploration in oncological contexts.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Interaction : The sulfonamide group may form hydrogen bonds with active sites on enzymes, inhibiting their function.
  • Cell Membrane Disruption : The hydrophobic butylamino group could facilitate membrane penetration, leading to bacterial cell lysis.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

CompoundActivityReference
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleModerate to strong antibacterial activity against Salmonella typhi
Piperidine derivativesStrong AChE inhibition (IC50 = 0.63 µM)
Oxazole derivativesPotential anticancer activity through protein interaction

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